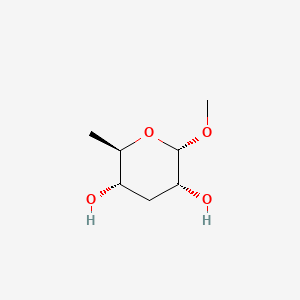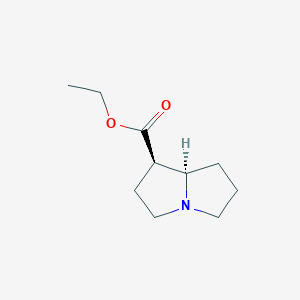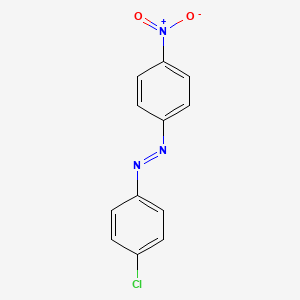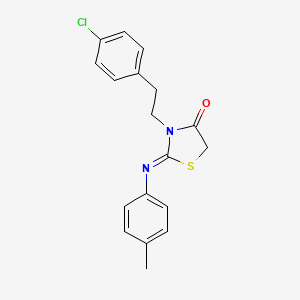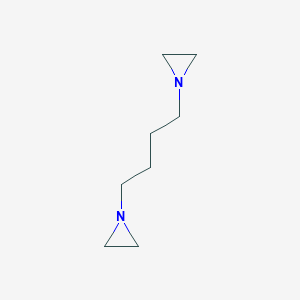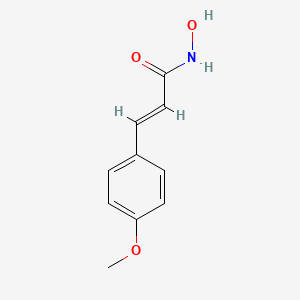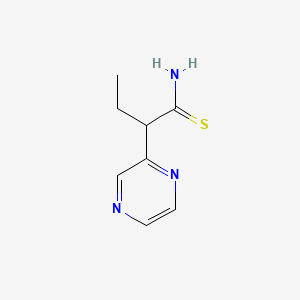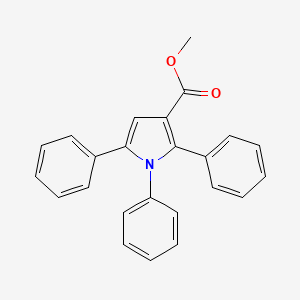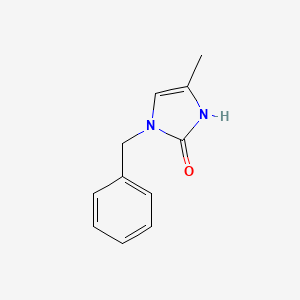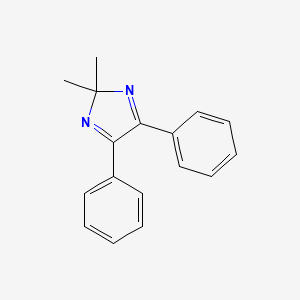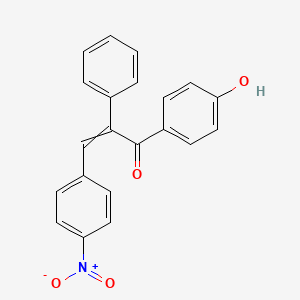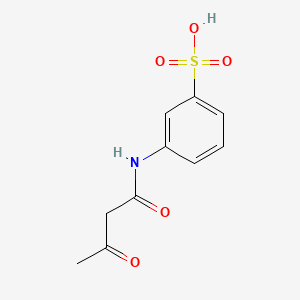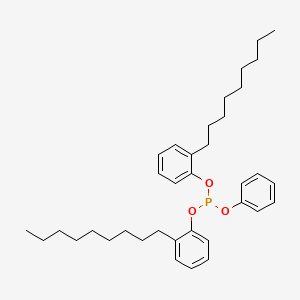
Bis(2-nonylphenyl) phenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-nonylphenyl) phenyl phosphite: is an organophosphorus compound with the molecular formula C36H51O3P . It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers and plastics . This compound is known for its ability to decompose hydroperoxides, thereby preventing the degradation of materials during processing and extending their lifespan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nonylphenyl) phenyl phosphite typically involves the reaction of phosphorus trichloride with nonylphenol and phenol in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-nonylphenyl) phenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and phenols.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Phosphates.
Hydrolysis: Phosphorous acid and phenols.
Substitution: Substituted phosphites.
Applications De Recherche Scientifique
Bis(2-nonylphenyl) phenyl phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.
Biology: Studied for its potential effects on cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its antioxidant properties.
Mécanisme D'action
The primary mechanism of action of bis(2-nonylphenyl) phenyl phosphite is its ability to decompose hydroperoxides, which are harmful by-products of oxidation . By breaking down these hydroperoxides, the compound prevents the degradation of materials and enhances their stability. The molecular targets involved in this process include hydroperoxides and free radicals, which are neutralized by the phosphite groups .
Comparaison Avec Des Composés Similaires
- Tris(nonylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- Bis(8-methylnonyl) 2-nonylphenyl phosphite
Comparison: Bis(2-nonylphenyl) phenyl phosphite is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as an antioxidant in various applications . Compared to tris(nonylphenyl) phosphite, it offers better thermal stability and resistance to hydrolysis . Additionally, its ability to decompose hydroperoxides more efficiently sets it apart from other similar compounds .
Propriétés
Numéro CAS |
25417-08-7 |
|---|---|
Formule moléculaire |
C36H51O3P |
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
bis(2-nonylphenyl) phenyl phosphite |
InChI |
InChI=1S/C36H51O3P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)38-40(37-34-28-18-15-19-29-34)39-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3 |
Clé InChI |
LWTPMKNNAZQROV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


